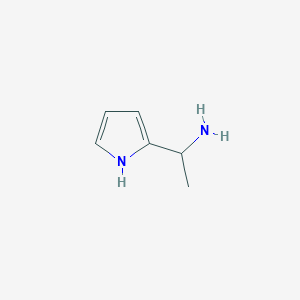
4-(3-Methylimidazol-4-yl)-N-phenylpiperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methylimidazol-4-yl)-N-phenylpiperidine-1-carboxamide, also known as MPPC, is a novel compound that has gained attention in the scientific community due to its potential applications in research.
Mechanism of Action
The exact mechanism of action of 4-(3-Methylimidazol-4-yl)-N-phenylpiperidine-1-carboxamide is not fully understood, but it is believed to interact with sigma-1 receptors in the brain. This interaction may lead to changes in intracellular signaling pathways and the release of certain neurotransmitters, which can affect various physiological processes.
Biochemical and Physiological Effects:
4-(3-Methylimidazol-4-yl)-N-phenylpiperidine-1-carboxamide has been shown to have various biochemical and physiological effects, including the modulation of calcium signaling, the inhibition of certain enzymes, and the regulation of gene expression. Additionally, 4-(3-Methylimidazol-4-yl)-N-phenylpiperidine-1-carboxamide has been shown to have potential therapeutic effects in various disease models, including Alzheimer's disease and neuropathic pain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(3-Methylimidazol-4-yl)-N-phenylpiperidine-1-carboxamide in lab experiments is its high potency and selectivity for sigma-1 receptors. Additionally, 4-(3-Methylimidazol-4-yl)-N-phenylpiperidine-1-carboxamide has been shown to be stable and easy to synthesize. However, one limitation of using 4-(3-Methylimidazol-4-yl)-N-phenylpiperidine-1-carboxamide is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research involving 4-(3-Methylimidazol-4-yl)-N-phenylpiperidine-1-carboxamide. One area of interest is the development of new derivatives of 4-(3-Methylimidazol-4-yl)-N-phenylpiperidine-1-carboxamide with improved selectivity and potency. Additionally, further studies are needed to better understand the exact mechanism of action of 4-(3-Methylimidazol-4-yl)-N-phenylpiperidine-1-carboxamide and its potential therapeutic applications in various disease models. Finally, the use of 4-(3-Methylimidazol-4-yl)-N-phenylpiperidine-1-carboxamide as a tool for studying sigma-1 receptor function in the brain may lead to new insights into the role of this receptor in various physiological and pathological processes.
Synthesis Methods
4-(3-Methylimidazol-4-yl)-N-phenylpiperidine-1-carboxamide can be synthesized using a multi-step process that involves the reaction of 4-(3-methylimidazol-4-yl)benzaldehyde with N-phenylpiperidine-1-carboxamide in the presence of a catalyst. The resulting compound is then purified using various techniques, including column chromatography and recrystallization.
Scientific Research Applications
4-(3-Methylimidazol-4-yl)-N-phenylpiperidine-1-carboxamide has been shown to have potential applications in various areas of scientific research, including neuroscience, pharmacology, and medicinal chemistry. In particular, 4-(3-Methylimidazol-4-yl)-N-phenylpiperidine-1-carboxamide has been used as a tool to study the role of certain receptors in the brain, such as the sigma-1 receptor, which is involved in various physiological and pathological processes.
properties
IUPAC Name |
4-(3-methylimidazol-4-yl)-N-phenylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-19-12-17-11-15(19)13-7-9-20(10-8-13)16(21)18-14-5-3-2-4-6-14/h2-6,11-13H,7-10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNHQQVYOAGBOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2CCN(CC2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methylimidazol-4-yl)-N-phenylpiperidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[cyclohexyl(methyl)sulfamoyl]-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B3019553.png)

![1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-piperidinecarboxamide](/img/structure/B3019556.png)

![methyl (2S)-3-methyl-2-[(4-pyridin-2-ylpiperazine-1-carbonyl)amino]butanoate](/img/structure/B3019559.png)
![[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylpiperazin-1-yl]-(2,6-dichloropyridin-3-yl)methanone](/img/structure/B3019562.png)



